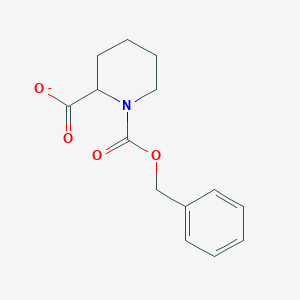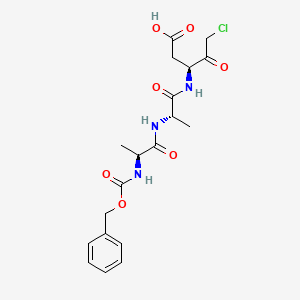![molecular formula C24H26NO6- B12368709 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under specific conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester typically involves the protection of the amino group of L-glutamic acid using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with 9H-fluoren-9-ylmethanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of reagents .
化学反应分析
Types of Reactions
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) is commonly used at room temperature.
Major Products
Hydrolysis: L-glutamic acid and 9H-fluoren-9-ylmethanol.
Deprotection: L-glutamic acid with a free amino group.
科学研究应用
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.
Biological Studies: Used in the synthesis of peptide-based drugs and in the study of protein-protein interactions.
Medicinal Chemistry: Employed in the development of novel therapeutics and drug delivery systems.
Industrial Applications: Used in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester primarily involves its role as a protecting group. The Boc group protects the amino group of L-glutamic acid during peptide synthesis, preventing side reactions. The ester bond with 9H-fluoren-9-ylmethanol provides stability and can be selectively cleaved under specific conditions .
相似化合物的比较
Similar Compounds
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, diethyl ester .
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester .
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]glycyl]-, 5-(1,1-dimethylethyl) ester .
Uniqueness
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester is unique due to its dual protection of the amino and carboxyl groups, making it highly useful in peptide synthesis. The 9H-fluoren-9-ylmethyl ester provides additional stability and can be easily removed, making it a preferred choice in complex peptide synthesis .
属性
分子式 |
C24H26NO6- |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/p-1/t20-/m0/s1 |
InChI 键 |
RCQRXYWDDVULAP-FQEVSTJZSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)


![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)

![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)




![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
